Erianthridin
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Overview
Description
Erianthridin is a natural product found in Catasetum barbatum, Pholidota chinensis, and other organisms with data available.
Scientific Research Applications
Cancer Research and Apoptosis Induction : Erianthridin has shown promise in inducing apoptosis in non-small cell lung cancer cells. This effect is mediated through the suppression of extracellular signal-regulated kinase (ERK) activity, leading to modulation of Bcl-2 family protein levels and upregulation of apoptosis protein markers like cleaved caspase-3 and cleaved poly-ADP-ribose polymerase (Boonjing et al., 2020).
Molecular Characterization : Erianthridin has been isolated alongside other compounds like erianol from the orchid Eria convallarioides. Its structural characterization contributes to understanding its potential applications in pharmaceuticals (Majumder & Kar, 1989).
Phytotoxicity and Cellular Effects : Studies on the phytotoxicity of erianthridin reveal its potential as a bioherbicide, with observed effects such as electrolyte leakage, chlorophyll loss, and photobleaching in plant tissues. However, its moderate cytotoxicity to mammalian cells requires careful consideration for its use in agriculture (Valencia-Islas et al., 2002).
Antiplatelet Aggregation Properties : Erianthridin has shown significant anti-aggregation activities in studies involving antiplatelet tests with various aggregation inducers. This suggests its potential therapeutic application in treating cardiovascular diseases (Chen, Huang & Teng, 2000).
properties
Product Name |
Erianthridin |
---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
3,4-dimethoxy-9,10-dihydrophenanthrene-2,7-diol |
InChI |
InChI=1S/C16H16O4/c1-19-15-13(18)8-10-4-3-9-7-11(17)5-6-12(9)14(10)16(15)20-2/h5-8,17-18H,3-4H2,1-2H3 |
InChI Key |
NWPBSPADEDDKAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CCC3=C(C2=C1OC)C=CC(=C3)O)O |
synonyms |
9,10-dihydro-2,7-dihydroxy-3,4-dimethoxyphenanthrene erianthridin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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